molecular formula C13H24N2O2 B1443844 tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1341037-08-8

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1443844
CAS No.: 1341037-08-8
M. Wt: 240.34 g/mol
InChI Key: BHCQMFFWISUOHK-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1341037-08-8) is a spirocyclic compound characterized by a bicyclic structure combining a pyrrolidine and a cyclohexane ring system. The molecule features a tertiary butyl carbamate (Boc) protecting group and a primary amine at the 7-position of the spiro framework. This compound is a key intermediate in pharmaceutical synthesis, particularly in drug discovery programs requiring stereochemical precision and functional group versatility . Its rigid spirocyclic architecture enhances metabolic stability and conformational control, making it valuable for developing bioactive molecules .

Properties

IUPAC Name

tert-butyl 8-amino-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-6-13(9-15)5-4-10(14)8-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCQMFFWISUOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144731
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-08-8
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis from Precursors (Patent WO2018153312A1)

A patented synthetic route describes a comprehensive multi-step process:

Step Reaction Description Reagents/Conditions Product Intermediate
1 Reaction of compound A with benzoyl chloride Benzoyl chloride, base Compound B
2 Reaction of B with methyl chloroformate and lithium diisobutylamide Methyl chloroformate, LDA Compound C
3 Reduction of C with lithium aluminum hydride LiAlH4 Compound D
4 Reaction of D with p-toluenesulfonyl chloride p-TsCl Compound E
5 Reaction of E with p-toluenesulfonamide p-Toluenesulfonamide Compound F
6 Hydrogenation of F with Pd/C, followed by Boc protection Pd/C, H2, di-tert-butyl dicarbonate Compound G
7 Reaction of G with magnesium turnings Mg Compound J
8 Alternative sulfonamide reaction of E with o-nitrobenzenesulfonamide o-Nitrobenzenesulfonamide Compound H
9 Reaction of H with thiophenol and cesium carbonate, then Boc protection Thiophenol, Cs2CO3, di-tert-butyl dicarbonate Compound I
10 Hydrogenation of I with Pd/C Pd/C, H2 Compound G
11 Coupling of J with carboxylic acid derivatives HOBt, EDCI, TEA Compound K
12 Acid treatment and carbonyldiimidazole coupling HCl in EtOH, CDI, R2-OH, TEA Compound L

This route involves careful protection and deprotection steps and functional group interconversions to yield the azaspirocyclic compound or its derivatives.

Amine Preparation Procedures from Medicinal Chemistry Research (2023)

A recent study focusing on sigma receptor ligands provides several general procedures for preparing amine derivatives of tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, closely related to the target compound.

Procedure Description Key Reagents Conditions Products
Procedure B Nucleophilic substitution with halo-derivatives tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, K2CO3, halo-derivative Room temperature, 3 h Intermediates 6e, 12a, 12c
Procedure C Alkylation after solvent removal Dichloromethane, K2CO3, appropriate bromide Reflux, variable time Intermediates 8a, 8b, 9a, 9d, 13a, 13b, 14a, 14b
Procedure D Acylation with acyl chloride Dry CH2Cl2, triethylamine, acyl chloride 0 °C to room temperature, 1 h Intermediates 10a, 10b
Procedure E Acylation post solvent removal Dichloromethane, triethylamine, acyl chloride 0 °C to room temperature, 2 h Intermediates 7a, 11a, 15c-e

These procedures involve nucleophilic substitutions, acylations, and alkylations on the Boc-protected diazaspiro compound, followed by purification via silica gel chromatography. The amine functionalities are introduced or modified through these steps, with subsequent deprotection or reduction as needed.

Reduction and Coupling Steps

  • Reduction of amide intermediates to amines is typically achieved using lithium aluminum hydride (LiAlH4), a strong reducing agent effective in converting amides to primary amines.
  • Coupling reactions to introduce acyl groups or other substituents use carbodiimide chemistry (e.g., EDCI with HOBt) and bases like triethylamine.
  • Protection of amine groups is commonly done using di-tert-butyl dicarbonate (Boc2O) to form Boc-protected amines, which stabilize the molecule during further transformations.

Summary Table of Key Reagents and Conditions

Step Type Reagents Conditions Purpose
Protection Di-tert-butyl dicarbonate (Boc2O) Room temp, basic conditions Protect amine groups
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous solvent, reflux or room temp Reduce amides to amines
Acylation Acyl chlorides, TEA 0 °C to RT, dry solvent Introduce acyl groups
Alkylation Alkyl bromides or halo-derivatives, K2CO3 RT or reflux Introduce alkyl substituents
Hydrogenation Pd/C, H2 Room temp, atmospheric pressure Remove protecting groups or reduce nitro groups
Coupling EDCI, HOBt, TEA RT, organic solvent Form amide bonds

Research Findings and Notes

  • The synthetic routes are modular, allowing for diverse substitution patterns on the azaspirocyclic scaffold.
  • The Boc-protection strategy is central to controlling reactivity of the amine during multi-step synthesis.
  • Reduction steps using LiAlH4 are critical for converting amide intermediates to the target amine functionality.
  • Purification is typically performed by silica gel chromatography, ensuring high purity of intermediates and final products.
  • The described methods have been successfully applied to synthesize a variety of derivatives for biological evaluation, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative.

Scientific Research Applications

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substitution at the 7-Position

Compound Name Substituent at 7-Position Key Properties/Applications Reference
tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate -NH₂ Primary amine enables amide coupling; high polarity for solubility in polar solvents.
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate =O (keto) Electron-withdrawing keto group reduces basicity; used in peptidomimetics.
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate -F (fluorine) Fluorine enhances metabolic stability and lipophilicity; potential CNS drug candidate.

Modifications to the Boc Group or Core Structure

Compound Name Structural Feature Key Properties/Applications Reference
tert-Butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate -CN (nitrile) at 1-position Nitrile group participates in click chemistry; precursor to carboxylic acids.
tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate -C₂H₅ (ethyl) at 9-position Alkyl chain increases hydrophobicity; used in lipid-soluble prodrugs.
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate Chiral (S)-configuration Stereochemical control for enantioselective synthesis; critical for chiral drug intermediates.

Reactivity Trends

  • Amino Group: Enables nucleophilic substitution, amide bond formation, and salt formation (e.g., hydrochloride salts for improved crystallinity) .
  • Keto Group : Participates in condensation reactions (e.g., hydrazone formation) but requires stabilization due to ring strain .
  • Fluorine Substituents : Resist oxidation and enhance binding affinity in kinase inhibitors .

Physicochemical Properties

Property This compound tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate
Molecular Weight 240.34 g/mol 240.30 g/mol 302.30 g/mol (with oxalic acid)
Polarity High (due to -NH₂) Moderate (keto group) Low (fluorine reduces H-bonding)
Melting Point Not reported (likely >100°C) Not reported Not reported
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Limited solubility in water Enhanced lipid solubility

Biological Activity

Tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS No: 1341037-08-8) is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C13H24N2O2, with a molecular weight of 240.35 g/mol. It has a predicted boiling point of approximately 336.5 °C and a density of about 1.08 g/cm³ . Its structure can be represented as follows:

Structure CC C C OC O N1CCC2 CCC N C2 C1\text{Structure }\text{CC C C OC O N1CCC2 CCC N C2 C1}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The spirocyclic structure may enhance binding affinity to bacterial enzymes or receptors.
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
  • Antidiabetic Properties : Some derivatives have demonstrated α-glucosidase inhibitory activity, indicating potential use in managing diabetes by controlling carbohydrate absorption .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
Antimicrobial2-Aminospiropyrazolinium derivativesShowed activity against M. tuberculosis strains comparable to rifampicin .
NeuroprotectiveSimilar spirocyclic compoundsIndicated reduced neurotoxicity in cellular models .
Antidiabeticα-glucosidase inhibitorsExhibited superior activity compared to acarbose .

Q & A

Q. How can researchers mitigate batch-to-batch variability in spiro compound synthesis?

  • Methodology : Standardize precursor purity (≥98% via HPLC) and reaction monitoring (TLC/GC-MS). Adjust stoichiometry of Raney Ni catalyst (0.25–0.5 eq) and H₂ pressure (40–60 psi) to control byproduct formation. Implement DoE (Design of Experiments) for robustness .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

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